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For Immediate Release

This guide provides an objective comparison of the published research findings for

Pruvonertinib (also known as YK-029A), a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI), against other therapeutic alternatives for non-small cell

lung cancer (NSCLC) with specific EGFR mutations. The information is intended for

researchers, scientists, and drug development professionals to facilitate an independent

validation of Pruvonertinib's performance based on available preclinical and early clinical

data.

Executive Summary
Pruvonertinib (YK-029A), developed by Suzhou Puhe Biopharma, is an oral, irreversible, and

highly selective EGFR-TKI targeting multiple EGFR mutation subtypes, including the T790M

resistance mutation and exon 20 insertion (ex20ins) mutations.[1] Preclinical and Phase I

clinical data suggest that Pruvonertinib has a favorable safety profile and demonstrates

significant anti-tumor efficacy, particularly in treatment-naive patients with EGFR ex20ins

mutant NSCLC.[1][2] This guide will compare these findings with data from other approved and

investigational therapies for similar indications, namely Mobocertinib and Amivantamab, as well

as the established third-generation EGFR inhibitor, Osimertinib.
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EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers

downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT

pathways. These pathways are crucial for regulating cell proliferation, survival, and

differentiation. In NSCLC, activating mutations in the EGFR gene lead to constitutive activation

of these pathways, driving tumorigenesis.

Pruvonertinib, like other EGFR-TKIs, functions by binding to the ATP-binding site of the EGFR

kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of

downstream signaling. This leads to the suppression of cancer cell proliferation and induction

of apoptosis.[3] Pruvonertinib is designed to be highly selective for mutant forms of EGFR,

including T790M and ex20ins, while sparing wild-type EGFR, which is expected to result in a

better safety profile.[1][4]
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Caption: EGFR Signaling Pathway and TKI Inhibition. (Within 100 characters)
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Comparative Performance Data
Preclinical Efficacy
The following table summarizes the in vitro antiproliferative activity of Pruvonertinib (YK-029A)

compared to Osimertinib in various NSCLC cell lines.

Cell Line
EGFR
Mutation
Status

Pruvonertinib
(YK-029A)
GI50 (nM)

Osimertinib
GI50 (nM)

Reference

A431 Wild-Type 237 - [4]

PC-9 exon 19 del 7.2 - [4]

HCC827 exon 19 del 3.4 - [4]

H1975 L858R, T790M 12 - [4]

Ba/F3 exon 20 ins 69 - [4]

GI50: 50% growth inhibition concentration.

In a gefitinib-resistant H1975-derived xenograft model, orally administered Pruvonertinib at 5,

10, and 20 mg/kg achieved tumor growth inhibition rates of 93%, 103%, and 111%,

respectively.[4]

Clinical Efficacy in EGFR ex20ins NSCLC
The tables below compare the preliminary clinical efficacy of Pruvonertinib with other TKIs in

patients with NSCLC harboring EGFR exon 20 insertion mutations.

Table 1: Efficacy in Treatment-Naive Patients
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Drug
Trial
(Phase)

N ORR (%) DCR (%)
mPFS
(months)

Referenc
e

Pruvonertin

ib (YK-

029A)

Phase I 26 73.1 92.3 9.3 [2]

Amivantam

ab +

Chemother

apy

PAPILLON

(Phase III)
153 - - 11.4 [5]

Chemother

apy

PAPILLON

(Phase III)
155 - - 6.7 [5]

Table 2: Efficacy in Platinum-Pretreated Patients

Drug
Trial
(Phase)

N
ORR
(%)

mDOR
(months
)

mPFS
(months
)

mOS
(months
)

Referen
ce

Mobocert

inib
Phase I/II 114 28 17.5 7.3 24.0 [6]

Amivanta

mab

CHRYSA

LIS

(Phase I)

81 40 11.1 8.3 22.8 [7]

Osimertin

ib

(160mg)

ECOG-

ACRIN

5162

(Phase

II)

21 24 - 9.6 - [8]

ORR: Objective Response Rate; DCR: Disease Control Rate; mPFS: median Progression-Free

Survival; mDOR: median Duration of Response; mOS: median Overall Survival.
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Pruvonertinib (YK-029A) Preclinical Studies
Cell Lines and Culture: A431 (wild-type EGFR), PC-9 (EGFR exon 19 deletion), HCC827

(EGFR exon 19 deletion), H1975 (EGFR L858R/T790M), and Ba/F3 (EGFR exon 20

insertion) cell lines were used to assess the antiproliferative activity of YK-029A.[4]

In Vivo Xenograft Model: A gefitinib-resistant H1975-derived xenograft model in BALB/c nude

mice was used to evaluate the in vivo antitumor efficacy of YK-029A administered orally.[4]

YK-029A also showed significant antitumor activity in patient-derived xenograft (PDX)

models with EGFR ex20ins mutations.[3]

Pruvonertinib (YK-029A) Phase I Clinical Trial
(NCT05767866)
This was a Phase I, open-label, dose-escalation and dose-expansion study to evaluate the

safety, tolerability, pharmacokinetics, and preliminary efficacy of YK-029A.[2][9]

Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR T790M,

EGFR ex20ins, or other rare EGFR mutations. The treatment-naive cohort consisted of

patients with EGFR ex20ins mutations.[2]

Study Design: The study included a dose-escalation phase (50, 100, 150, 200 to 250

mg/day) and a dose-expansion phase.[2][9] The recommended Phase II dose for the

treatment-naive EGFR ex20ins cohort was determined to be 200 mg once daily.[2]

Efficacy Assessment: Efficacy was assessed by an independent review committee based on

RECIST v1.1 criteria.[2]
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Patient Enrollment Study Design
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Caption: Workflow of the Pruvonertinib Phase I Clinical Trial. (Within 100 characters)

Logical Relationships and Conclusions
The available data positions Pruvonertinib as a promising next-generation EGFR-TKI with a

potentially best-in-class profile for the first-line treatment of EGFR ex20ins mutant NSCLC.

High Efficacy in a High-Need Population: The reported ORR of 73.1% for Pruvonertinib in

treatment-naive EGFR ex20ins patients is notably high compared to historical data for

chemotherapy and even surpasses the ORR seen with other targeted agents in the

platinum-pretreated setting.[2]

Favorable Safety Profile: Treatment-related adverse events (TRAEs) were mostly grade 1-2,

with the most common being diarrhea, anemia, and rash. Grade ≥3 TRAEs occurred in

27.8% of patients, which is a critical consideration in clinical practice.[2]

Oral Administration: As an oral TKI, Pruvonertinib offers a convenience advantage over

intravenously administered agents like Amivantamab.[7]
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Caption: Logical Flow for Pruvonertinib's Validation. (Within 100 characters)

In conclusion, the early-phase data for Pruvonertinib (YK-029A) are highly encouraging. The

progression to a Phase III registration trial will be critical in confirming these preliminary

findings and establishing its role in the evolving treatment landscape for EGFR-mutant NSCLC.
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[10] Researchers and clinicians should monitor upcoming data from this pivotal study to fully

assess its comparative efficacy and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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